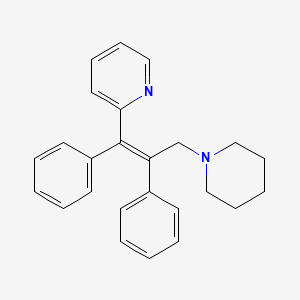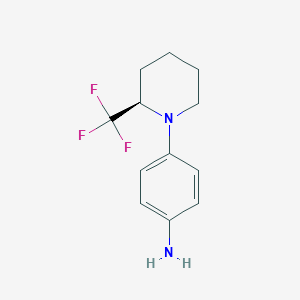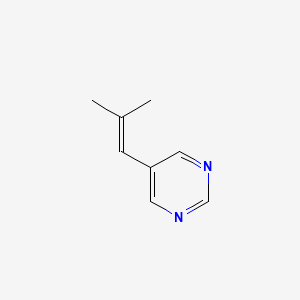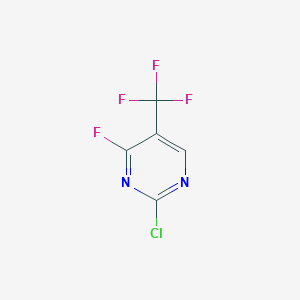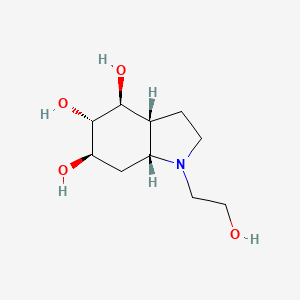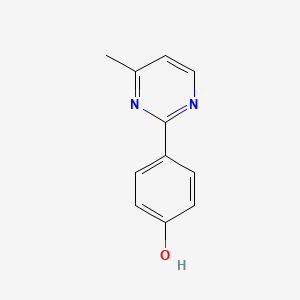
4-(4-Methylpyrimidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpyrimidin-2-yl)phenol is an organic compound that features a phenol group attached to a pyrimidine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and pyrimidines. Phenols are known for their antiseptic properties, while pyrimidines are key components in many biological molecules, including DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyrimidin-2-yl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a phenol derivative. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate the coupling of the pyrimidine and phenol moieties .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpyrimidin-2-yl)phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitro-substituted phenols
Applications De Recherche Scientifique
4-(4-Methylpyrimidin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s pyrimidine moiety makes it useful in the study of nucleic acids and their analogs.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpyrimidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: This compound also features a phenol group attached to a heterocyclic ring, but with different substituents.
2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol: Similar in structure but with a hydrazino group instead of a methyl group.
Uniqueness
4-(4-Methylpyrimidin-2-yl)phenol is unique due to its specific combination of a methyl-substituted pyrimidine ring and a phenol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
4-(4-methylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c1-8-6-7-12-11(13-8)9-2-4-10(14)5-3-9/h2-7,14H,1H3 |
Clé InChI |
FLKJUTDSSZUHTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)

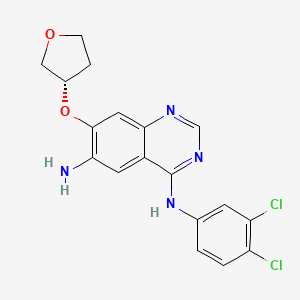
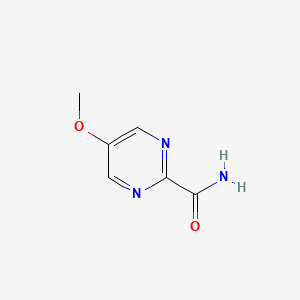
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
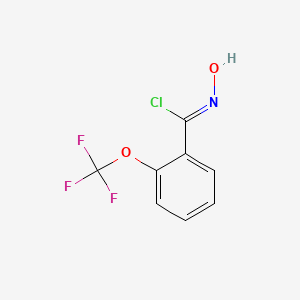
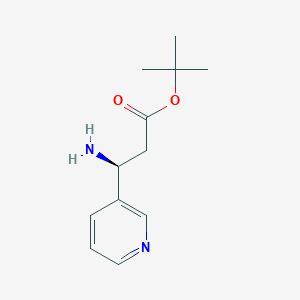
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
